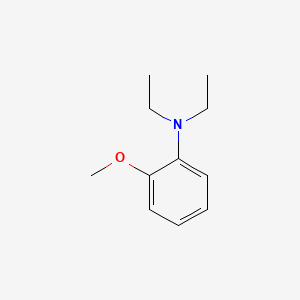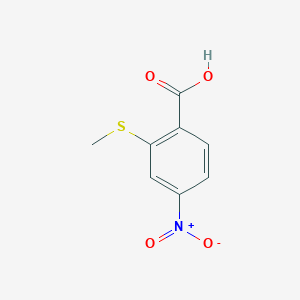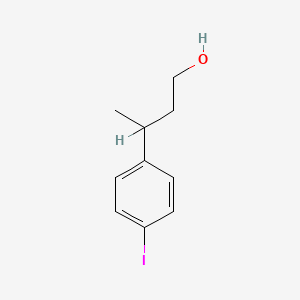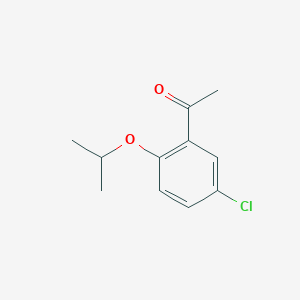
6-Methyl-3-hepten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is commonly used in the flavor and fragrance industry. This compound is also known for its role as an intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-3-hepten-2-one can be synthesized through several methods. One common method involves the cross aldol condensation of acetone and isovaleraldehyde in the presence of an aqueous alkali containing an alkaline substance . Another method involves the reaction of cyclopentanone and acetone through a ketone thermal condensation reaction .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting isobutene, formaldehyde, and acetone at 250°C and 30 MPa . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and other oxidizing agents.
Reduction: Hydrogenation using catalysts such as nickel or palladium can be employed.
Substitution: Various nucleophiles can be used for substitution reactions at the carbonyl group.
Major Products Formed
Oxidation: Products include various oxidized derivatives.
Reduction: Products include alcohols and other reduced compounds.
Substitution: Products depend on the nucleophile used and can include a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
6-Methyl-3-hepten-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 6-Methyl-3-hepten-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in plants, it promotes programmed cell death during superficial scald development by interacting with genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 . These interactions lead to various cellular alterations, including plasmolysis, cell shrinkage, and DNA fragmentation .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with similar structure and properties.
2-Methyl-2-hepten-6-one: A derivative with similar chemical behavior.
Prenylacetone: Known for its use in the fragrance industry.
Uniqueness
6-Methyl-3-hepten-2-one is unique due to its specific applications in both the flavor and fragrance industry and its role in scientific research related to plant biology and programmed cell death .
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
6-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3 |
Clave InChI |
RSNMTAYSENLHOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=CC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8702123.png)




![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)


![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)


